3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID
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Overview
Description
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID is a boronic acid derivative that contains a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been reported to exhibit various biological activities .
Mode of Action
It is known that the oxadiazole ring is a crucial structural component in many bioactive compounds . The presence of the oxadiazole ring might contribute to the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar 1,3,4-oxadiazole structure have been reported to influence various biochemical pathways .
Action Environment
Environmental factors such as temperature and ph can significantly influence the action and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the oxadiazole ring, followed by borylation reactions to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and appropriate halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced oxadiazole derivatives.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID is unique due to the presence of both the boronic acid group and the 1,2,4-oxadiazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Properties
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUASKRUUOTZQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NOC(=N2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681573 |
Source
|
Record name | [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-31-9 |
Source
|
Record name | [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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